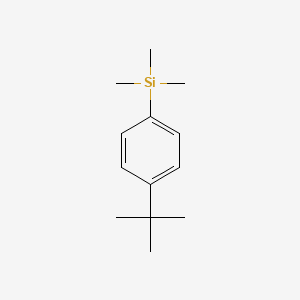

1-(Trimethylsilyl)-4-tert-butylbenzene

Description

BenchChem offers high-quality 1-(Trimethylsilyl)-4-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)-4-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22Si/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMURULNJPSDLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1-(Trimethylsilyl)-4-tert-butylbenzene (CAS 18412-68-5)

Executive Summary

1-(Trimethylsilyl)-4-tert-butylbenzene (CAS 18412-68-5), also known as (4-tert-butylphenyl)trimethylsilane, is a specialized organosilicon intermediate used primarily in advanced organic synthesis and materials science. Its structural uniqueness lies in the para-substitution pattern of two bulky groups: the electron-donating tert-butyl group and the electropositive trimethylsilyl (TMS) group. This configuration makes it an excellent model substrate for studying steric effects in electrophilic aromatic substitution and a valuable precursor for regiospecific synthesis via ipso-substitution. In drug development, it serves as a lipophilic building block and a potential silicon-based bioisostere for carbon analogs, offering modulated metabolic stability and solubility profiles.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature & Identification

-

IUPAC Name: 1-(Trimethylsilyl)-4-tert-butylbenzene

-

Synonyms: (4-tert-butylphenyl)trimethylsilane; p-tert-butylphenyltrimethylsilane

-

CAS Registry Number: 18412-68-5[1]

-

Molecular Formula: C₁₃H₂₂Si

-

Molecular Weight: 206.40 g/mol

-

SMILES: CC(C)(C)c1ccc(cc1)(C)C

Structural Properties

The molecule features a benzene ring substituted at the para positions (1,4) with a tert-butyl group and a trimethylsilyl group.[2]

-

Steric Bulk: Both substituents are bulky. The tert-butyl group is spherically hindering, while the TMS group has a longer C-Si bond (1.87 Å vs 1.54 Å for C-C), which slightly alleviates steric congestion compared to a tert-butyl group but still exerts significant influence.

-

Electronic Effects:

-

tert-Butyl Group: A strong inductive donor (+I effect), activating the ring and directing electrophiles primarily to the ortho position (relative to itself).

-

Trimethylsilyl Group: An electropositive group that exerts a strong

-silicon effect (stabilizing carbocation intermediates) and directs electrophilic substitution to the ipso position (replacing the Si atom), a phenomenon known as ipso-desilylation.

-

Part 2: Physicochemical Profile[1]

| Property | Value / Description | Note |

| Physical State | Liquid | Colorless to pale yellow oil at RT. |

| Boiling Point | ~230–235 °C (est.) | Based on homologous arylsilanes. |

| Density | ~0.86 g/mL | Typical for alkyl-arylsilanes. |

| Solubility | Soluble in organic solvents | Hexane, DCM, THF, Et₂O. Insoluble in water. |

| Stability | Stable under standard conditions | Sensitive to strong acids/bases (desilylation). |

| Lipophilicity (LogP) | High (> 5.0 est.) | Due to dual hydrophobic alkyl/silyl groups. |

Part 3: Synthesis & Production

The most robust synthesis route involves the Grignard reaction of 4-tert-butylphenylmagnesium bromide with trimethylsilyl chloride (TMSCl). This method ensures high regioselectivity and yield.

Synthesis Workflow (Graphviz)

Caption: Grignard-mediated synthesis of 1-(Trimethylsilyl)-4-tert-butylbenzene from aryl bromide precursor.

Detailed Protocol

Reagents:

-

4-tert-Butyl-1-bromobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Trimethylsilyl chloride (TMSCl) (1.2 eq)

-

THF (anhydrous)

Procedure:

-

Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Grignard Formation: Add a solution of 4-tert-butyl-1-bromobenzene in THF dropwise to the Mg. Maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Silylation: Cool the reaction mixture to 0°C. Add TMSCl dropwise over 30 minutes.

-

Completion: Allow the mixture to warm to room temperature and stir for 3–4 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify by vacuum distillation or flash chromatography (Hexanes) to yield the product as a colorless oil.

Part 4: Reactivity & Applications

The defining feature of 1-(Trimethylsilyl)-4-tert-butylbenzene is its ability to undergo ipso-substitution . The silyl group acts as a "super-proton," directing electrophiles to the position it occupies, leading to its replacement.

Ipso-Substitution (Desilylation)

This reactivity is exploited to synthesize 4-tert-butyl-halobenzenes with high regiocontrol, avoiding mixtures of ortho/para isomers that might arise from direct halogenation of tert-butylbenzene.

Mechanism:

-

Electrophilic Attack: The electrophile (E⁺, e.g., I⁺, Br⁺, NO₂⁺) attacks the carbon bearing the TMS group (ipso position).

-

Sigma Complex Stabilization: The resulting carbocation is stabilized by the

-silicon effect (hyperconjugation). -

Desilylation: Nucleophilic attack on the silicon atom (usually by the counterion X⁻) facilitates the cleavage of the C-Si bond, restoring aromaticity and yielding the ipso-substituted product.

Application Workflow (Graphviz)

Caption: Ipso-iodination mechanism converting the arylsilane to an aryl iodide.

Key Applications

-

Regiospecific Halogenation: Used to prepare pure 4-tert-butyl-iodobenzene or 4-tert-butyl-fluorobenzene (via F-TEDA-BF₄), which are critical intermediates for cross-coupling reactions (Suzuki, Sonogashira).

-

Silicon Bioisosteres: In medicinal chemistry, the TMS group can mimic a tert-butyl group but with different lipophilicity and metabolic oxidation profiles. This compound serves as a model for testing the stability of the C-Si bond under physiological conditions.

-

Protecting Group: The TMS group can block the para-position during other ring functionalizations and be removed later with acid (protodesilylation) or fluoride sources (TBAF).

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Flammability | Combustible Liquid | Keep away from heat/sparks. Store in a cool, well-ventilated area. |

| Skin/Eye Irritation | Irritant (Category 2) | Wear nitrile gloves and safety goggles. |

| Reactivity | Moisture Sensitive | Hydrolyzes slowly in moist air; store under inert atmosphere (Argon/N₂). |

Disposal: Dispose of as organic waste containing organosilicon compounds. Do not release into drains.

Part 6: References

-

Fleming, I. (1979). Organic Silicon Chemistry. In: Comprehensive Organic Chemistry. Pergamon Press. (Foundational text on arylsilane reactivity and ipso-substitution).

-

Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Organosilanes. (General safety protocols for alkyl-arylsilanes). Link

-

Larhed, M., et al. (2002). Rapid Microwave-Assisted Synthesis of Aryl Fluorides from Arylsilanes. Journal of Organic Chemistry. (Application of ipso-fluorination).

Sources

1-(Trimethylsilyl)-4-tert-butylbenzene safety data sheet (SDS)

This guide provides an in-depth technical analysis and safety profile for 1-(Trimethylsilyl)-4-tert-butylbenzene (CAS 18412-68-5).[1][2][3] It is designed for researchers requiring actionable data on synthesis, handling, and application, moving beyond the limitations of a standard Safety Data Sheet (SDS).[3]

Identity, Synthesis, and Safe Application Protocols[1][3]

Document Control:

-

Molecular Weight: 206.40 g/mol [3]

Part 1: Chemical Identity & Strategic Utility

The Molecule at a Glance

1-(Trimethylsilyl)-4-tert-butylbenzene is a dual-functionalized aromatic building block.[1][2] It features a sterically demanding tert-butyl group at the para position relative to a labile trimethylsilyl (TMS) group .[1][2][3]

-

Structural Utility: The tert-butyl group acts as a permanent steric anchor, preventing reactivity at the 4-position and influencing the conformation of the benzene ring.[1][2] The TMS group serves as a "masked" proton or a handle for ipso-substitution, allowing for regiospecific halogenation or further functionalization that would be difficult to achieve via direct electrophilic aromatic substitution.[1][2]

-

Key Application: It is frequently employed in organometallic synthesis to create bulky ligands and in material science as a precursor for high-performance polymers where thermal stability and solubility are required.[1][2]

Physical Properties Table[4]

| Property | Value | Context |

| Physical State | Liquid | Colorless to pale yellow.[1][2][5] |

| Boiling Point | 165–167 °C | High boiling point requires vacuum distillation for purification.[2] |

| Melting Point | -61 °C | Remains liquid under standard freezer storage conditions.[1][2] |

| Density | ~0.87 g/mL (est) | Lighter than water; floats during aqueous workups.[2][3] |

| Solubility | Organic Solvents | Soluble in Et₂O, THF, Hexanes, DCM.[1][3] Insoluble in water.[2] |

| Flash Point | > 60 °C (Combustible) | Exact value varies by purity; treat as Class IIIA Combustible Liquid.[2][3] |

Part 2: Hazard Profiling & Risk Assessment[2]

While standard SDSs list GHS codes, the researcher must interpret these into operational risks.[2] The primary danger with this compound is aspiration due to its low surface tension and lipophilicity, coupled with its combustibility.[2]

Critical Hazard Analysis

-

Aspiration Hazard (Category 1):

-

Combustible Liquid (Category 3/4):

-

Mechanism:[3][6][7][8] Flash point is likely between 60°C and 93°C. Vapors can form explosive mixtures with air at elevated temperatures.[2]

-

Lab Implication: Keep away from heat sources (hot plates, oil baths) without inert gas coverage.[3] Ground all glassware during transfer to prevent static discharge.[2]

-

-

Skin & Eye Irritation:

Emergency Response Logic (Visualized)

Figure 1: Decision matrix for emergency response involving 1-(Trimethylsilyl)-4-tert-butylbenzene.

Part 3: Operational Protocols

Storage & Stability[2]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3] While the C-Si bond is robust, exclusion of moisture prevents potential hydrolysis over long periods.[1][2][3]

-

Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (4°C) extends shelf life by minimizing oxidation.[3]

-

Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong acids (which can cleave the C-Si bond via protodesilylation).[3]

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Gloves | Nitrile (0.11 mm) | Excellent resistance to hydrocarbon penetration.[1][2][3] Change immediately upon splash.[2] |

| Eyes | Chemical Goggles | Safety glasses are insufficient if splashing occurs; vapors can irritate eyes.[2] |

| Respiratory | Type A (Brown) | Use an organic vapor respirator if working outside a fume hood (not recommended).[3] |

| Clothing | Cotton Lab Coat | Synthetic fibers (polyester) can melt into skin if a fire occurs.[2][3] |

Part 4: Synthesis & Application Context[5][11]

Synthesis Protocol: The Grignard Route

The most reliable method for synthesizing CAS 18412-68-5 is via the Grignard reagent of 4-tert-butylbromobenzene reacting with chlorotrimethylsilane (TMSCl).[1][2]

Reagents:

-

Magnesium turnings (1.2 equiv, activated)

-

THF (Anhydrous)[2]

Step-by-Step Workflow:

-

Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add a small portion of 4-tert-butylbromobenzene in THF. Heat gently until the iodine color fades (initiation).

-

Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1–2 hours to complete Grignard formation.

-

Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. The reaction is exothermic.[2]

-

Completion: Allow to warm to room temperature and stir overnight.

-

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.[2] Dry over MgSO₄.[2]

-

Purification: Distill under reduced pressure (approx. 165°C at atm, lower at vacuum) to isolate the pure liquid.

Reaction Pathway Visualization

Figure 2: Synthetic pathway via Grignard formation and electrophilic silylation.

Research Applications

-

Ipso-Substitution: The TMS group can be replaced by halogens (I, Br) using ICl or Br₂, often with higher regioselectivity than direct halogenation.[3]

-

Desilylation: Treatment with fluoride sources (TBAF) generates the transient anion or protonated species, useful in specific cross-coupling cycles.[3]

Part 5: References

-

Sigma-Aldrich. (2025).[1][2][9] Safety Data Sheet: 1-(Trimethylsilyl)-4-tert-butylbenzene (CAS 18412-68-5).[1][2][3] Retrieved from [1][3]

-

PubChem. (2025).[2][10] Compound Summary: (4-tert-Butylphenyl)trimethylsilane.[1][2][3] National Library of Medicine.[2] Retrieved from [3]

-

Tuulmets, A., et al. (2004).[2][3][11] Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Journal of Organic Chemistry.[2] (Contextual grounding for synthesis protocol).

-

BLD Pharm. (2025).[2] Product Analysis: 1-(Trimethylsilyl)-4-tert-butylbenzene.[1][2] Retrieved from [3]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemeo.com [chemeo.com]

- 5. TRIMETHYLSILANE CAS#: 993-07-7 [m.chemicalbook.com]

- 6. download.basf.com [download.basf.com]

- 7. researchgate.net [researchgate.net]

- 8. latschenkieferoel.com [latschenkieferoel.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-tert-Butylphenylmagnesium bromide solution | C10H13BrMg | CID 4608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Difference between tert-butylbenzene and 1-(Trimethylsilyl)-4-tert-butylbenzene

An In-depth Technical Guide to the Core Differences Between tert-Butylbenzene and 1-(Trimethylsilyl)-4-tert-butylbenzene

Abstract

This technical guide provides a comprehensive analysis of tert-butylbenzene and its silylated derivative, 1-(trimethylsilyl)-4-tert-butylbenzene. While structurally similar, the introduction of a trimethylsilyl (TMS) group at the para-position fundamentally alters the compound's chemical reactivity and synthetic utility. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structural, spectroscopic, and reactive distinctions between these two molecules. We will dissect how the C-Si bond introduces a new dimension of synthetic control, transforming a simple aromatic building block into a versatile intermediate for targeted functionalization.

Introduction: From Steric Block to Synthetic Handle

In the landscape of organic synthesis and medicinal chemistry, the tert-butyl group is a well-established motif. Its primary role is often that of a sterically demanding, lipophilic, and metabolically robust substituent.[1] Tert-butylbenzene, a simple aromatic hydrocarbon, embodies these properties; it is a key intermediate and solvent used in the production of pharmaceuticals, agrochemicals, and polymers.[2][3] Its chemistry is largely dictated by the electronic and steric properties of the tert-butyl group.

The introduction of a trimethylsilyl (TMS) group onto the tert-butylbenzene scaffold, creating 1-(trimethylsilyl)-4-tert-butylbenzene, represents a significant strategic modification. The TMS group is not merely an additional bulky substituent; it is a functional handle that dramatically expands the synthetic possibilities of the molecule.[4][5] The key to this enhanced utility lies in the unique nature of the carbon-silicon bond, which can be selectively cleaved under conditions that leave the rest of the molecule intact.[6] This guide will illuminate the critical differences that arise from this single chemical modification, focusing on physical properties, spectroscopic signatures, and, most importantly, the profound divergence in chemical reactivity.

Molecular Structure and Physicochemical Properties

The addition of the TMS group results in predictable changes to the molecule's physical properties, including an increase in molecular weight, boiling point, and a shift in polarity.

Caption: Molecular structures of tert-butylbenzene and its silylated derivative.

A summary of their key physical properties is presented below for direct comparison.

| Property | tert-Butylbenzene | 1-(Trimethylsilyl)-4-tert-butylbenzene | Reference(s) |

| CAS Number | 98-06-6 | 18412-68-5 | [7][8] |

| Molecular Formula | C₁₀H₁₄ | C₁₃H₂₂Si | [7][8] |

| Molar Mass | 134.22 g/mol | 206.40 g/mol | [7][8] |

| Appearance | Colorless liquid | - | [7] |

| Boiling Point | 169 °C | - | [7][9] |

| Melting Point | -57.9 °C | - | [7] |

| Density | 0.867 g/mL at 25 °C | - | [9] |

| Solubility | Insoluble in water; miscible with organic solvents | - | [7][10] |

Comparative Spectroscopic Analysis

The structural differences are clearly reflected in their spectroscopic data. For researchers, these signatures are critical for reaction monitoring and product verification.

-

¹H NMR: In tert-butylbenzene, the spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm) and multiplets for the aromatic protons. For 1-(trimethylsilyl)-4-tert-butylbenzene, a new, strong singlet appears in the upfield region (~0.25 ppm) corresponding to the nine equivalent protons of the TMS group. The aromatic region simplifies to two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The ¹³C NMR of 1-(trimethylsilyl)-4-tert-butylbenzene shows a characteristic signal for the TMS methyl carbons near 0 ppm. The most significant change on the aromatic ring is the appearance of a C-Si attached carbon (ipso-carbon), which has a distinct chemical shift compared to the protonated aromatic carbons.[11][12]

-

Mass Spectrometry: The mass spectrum of tert-butylbenzene shows a molecular ion peak (M+) at m/z 134 and a prominent base peak at m/z 119, corresponding to the loss of a methyl radical to form the stable tertiary benzylic carbocation.[13] The silylated analogue will show a molecular ion at m/z 206 and characteristic fragmentation patterns involving the TMS group, such as a strong peak at m/z 73 ([Si(CH₃)₃]⁺).

Chemical Reactivity: The Paradigm Shift

The most profound differences between the two compounds lie in their reactivity, particularly in electrophilic aromatic substitution (EAS).

tert-Butylbenzene: Steric Hindrance Dictates Regioselectivity

The tert-butyl group is an activating, ortho, para-director in electrophilic aromatic substitution.[14] This is due to the electron-donating inductive effect of the alkyl group. However, its significant steric bulk severely hinders electrophilic attack at the two adjacent ortho positions.[15][16] As a result, EAS reactions on tert-butylbenzene overwhelmingly yield the para-substituted product. For example, the nitration of tert-butylbenzene yields approximately 75-80% of the para isomer, with very little of the ortho product forming.[15][17] This high regioselectivity is a cornerstone of its synthetic utility.

Caption: EAS on tert-butylbenzene strongly favors the para product due to steric hindrance.

1-(Trimethylsilyl)-4-tert-butylbenzene: The Power of Ipso-Substitution

The trimethylsilyl group introduces a revolutionary change in reactivity: it serves as a placeholder that can be replaced by an incoming electrophile. This reaction, known as ipso-substitution, involves the electrophile attacking the carbon atom already bearing the silyl group.[6] The C-Si bond is significantly weaker and more polarized than a C-H bond, and the silicon atom can stabilize an adjacent positive charge in the transition state (the beta-silicon effect).[18] This makes the silylated carbon a highly attractive site for electrophilic attack.

This property transforms the molecule into a precision tool. One can install the TMS group at the para position (directed by the tert-butyl group) and then use it to introduce a wide variety of other functional groups (e.g., halogens, nitro groups, acyl groups) specifically at that position, with the TMS group acting as an excellent leaving group (as SiR₃⁺).[6]

Caption: Ipso-substitution enables precise functionalization at the silylated position.

This controlled reactivity is a significant advantage over direct substitution on tert-butylbenzene, where forcing conditions might be needed for certain transformations or where side reactions could occur.

Synthesis and Experimental Protocols

The synthesis of each compound highlights their distinct chemical roles. Tert-butylbenzene is typically prepared via Friedel-Crafts alkylation of benzene.[16] In contrast, 1-(trimethylsilyl)-4-tert-butylbenzene is prepared from tert-butylbenzene, illustrating its role as a derivative for further functionalization.

Protocol 1: Synthesis of tert-Butylbenzene (Friedel-Crafts Alkylation)

Objective: To synthesize tert-butylbenzene from benzene and tert-butyl chloride.

Methodology:

-

To a stirred, cooled (0-5 °C) solution of anhydrous aluminum trichloride (AlCl₃) in a large excess of dry benzene, add tert-butyl chloride dropwise.

-

Maintain the temperature below 10 °C throughout the addition. The use of excess benzene minimizes the formation of di-substituted products.[16]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer, wash with dilute HCl, then with sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

-

Purify the resulting tert-butylbenzene by fractional distillation.

Protocol 2: Synthesis of 1-(Trimethylsilyl)-4-tert-butylbenzene (C-H Silylation)

Objective: To introduce a trimethylsilyl group at the para-position of tert-butylbenzene. While several methods exist, catalytic C-H silylation represents a modern, atom-economical approach.[18][19]

Methodology:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried reaction vessel with tert-butylbenzene, a hydrosilane (e.g., triethylsilane, as a precursor to the TMS equivalent), and a suitable catalyst (e.g., an Iridium or Rhodium complex).[19]

-

Add a hydrogen acceptor, such as norbornene or cyclohexene, which is necessary to turn over the catalytic cycle.

-

Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-150 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure.

-

Purify the crude product by silica gel column chromatography or distillation to yield 1-(trimethylsilyl)-4-tert-butylbenzene.

Applications in Research and Drug Development

The differing reactivity profiles lead to distinct applications in advanced chemical synthesis.

-

tert-Butylbenzene: Its primary role is as a precursor where the bulky, non-reactive tert-butyl group is desired in the final target molecule. In drug development, this group is often used for "metabolic shielding," where its steric bulk protects a nearby functional group from enzymatic degradation, thereby increasing the drug's in vivo half-life.[1] It also enhances lipophilicity, which can modulate a drug's absorption and distribution properties.[20]

-

1-(Trimethylsilyl)-4-tert-butylbenzene: This compound is rarely part of the final active pharmaceutical ingredient. Instead, it is a strategic intermediate. Its value lies in enabling the construction of complex, highly substituted aromatic rings. A synthetic chemist can use the TMS group to cleanly and efficiently introduce a key functional group before removing it in a subsequent step if needed, or after using it to direct other reactions. This level of control is invaluable in multi-step syntheses of complex drug candidates.

Conclusion

The distinction between tert-butylbenzene and 1-(trimethylsilyl)-4-tert-butylbenzene is a compelling case study in functional group chemistry. While tert-butylbenzene is defined by the steric and electronic properties of its alkyl substituent, its silylated counterpart is defined by the unique reactivity of the carbon-silicon bond. The introduction of the TMS group transforms a relatively simple, sterically-hindered aromatic scaffold into a versatile platform for precision synthesis via ipso-substitution. For professionals in drug development and materials science, understanding this difference is key to leveraging these molecules to their full potential: one as a robust structural component, the other as a sophisticated and controllable synthetic intermediate.

References

-

Fiveable. (2025, September 15). TMS Definition - Organic Chemistry II Key Term. [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

Wikipedia. (2025, June). Trimethylsilyl group. [Link]

-

Grokipedia. Trimethylsilyl group. [Link]

-

Pearson+. (2024, July 14). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]

-

Wikipedia. tert-Butylbenzene. [Link]

-

Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

-

LookChem. Tert-Butylbenzene (CAS 98-06-6): A Key Chemical Intermediate. [Link]

-

National Institutes of Health (NIH). Tert-Butylbenzene. [Link]

-

Oestreich, M. (2017, January 2). Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. PubMed. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, tert-butyl-. [Link]

-

SpectraBase. tert-Butylbenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cheng, C., & Hartwig, J. F. (2014). Mechanism of the rhodium-catalyzed silylation of arene C-H bonds. Journal of the American Chemical Society. [Link]

-

MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

-

ResearchGate. Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. [Link]

-

Vinati Organics. (2026, January 2). Secondary Butyl Benzene vs Tertiary Butyl Benzene: Key Differences and Applications in Specialty Chemicals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Tert-butylbenzene For Industrial & Chemical Use | Manufacturer India [chemicalbull.com]

- 4. fiveable.me [fiveable.me]

- 5. grokipedia.com [grokipedia.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. tert-Butylbenzene - Wikipedia [en.wikipedia.org]

- 8. 18412-68-5|1-(Trimethylsilyl)-4-tert-butylbenzene|BLD Pharm [bldpharm.com]

- 9. tert-Butylbenzene | 98-06-6 [chemicalbook.com]

- 10. tert-Butylbenzene | 98-06-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Aromatic Reactivity [www2.chemistry.msu.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

Chemical Stability of Aryltrimethylsilanes in Air: A Technical Deep Dive

Executive Summary

Aryltrimethylsilanes (

This stability profile makes them superior pharmacophores and synthetic handles in drug discovery, often outperforming arylboronic acids in shelf-life and metabolic stability. However, their "inertness" is conditional; they can be activated or degraded under specific protic or nucleophilic regimes. This guide details the physicochemical basis of this stability, the specific failure modes to watch for, and a self-validating protocol for verifying lot integrity.

Part 1: Mechanistic Foundations of Stability

To understand why aryltrimethylsilanes are stable in air, we must analyze the Silicon-Carbon (

Inertness to Oxidation (Air)

Atmospheric air is

-

Spin Conservation: Ground state

is a triplet diradical. The -

Bond Polarization: While the

bond is polarized (Si is electropositive), the methyl groups provide significant steric shielding. The silicon atom does not have low-lying empty orbitals that are energetically accessible to

Inertness to Hydrolysis (Moisture)

In silyl chlorides (

-

Leaving Group Ability: The aryl anion (

) is an extremely poor leaving group ( -

Lack of Coordination: Water does not coordinate strongly to the tetravalent silicon in

to form the pentacoordinate intermediate required for cleavage, absent a strong nucleophile like fluoride (

Comparative Stability Data

The following table contrasts

| Reagent Class | Air Stability ( | Moisture Stability ( | Shelf Life (Ambient) | Primary Degradation Mode |

| Aryltrimethylsilanes | Excellent | Excellent | > 2 Years | Acid-catalyzed Protodesilylation |

| Arylboronic Acids | Good | Moderate | 6-12 Months | Protodeboronation / Trimerization |

| Arylzinc Halides | Poor | Poor | Hours/Days | Rapid Hydrolysis / Oxidation |

| Aryl Stannanes | Fair | Good | > 1 Year | Toxicity / Slow Oxidation |

Part 2: Stability Profiling & Failure Modes

While stable in "air," specific environmental factors can trigger degradation.[1] This section defines the boundaries of that stability.

The Failure Mode: Protodesilylation

The primary risk to

-

Strong Acids: Electrophilic aromatic substitution mechanism (

). The proton ( -

Strong Bases: Nucleophilic attack on Silicon, forming a pentacoordinate silicate, followed by cleavage.

Critical Insight for Researchers: If your aryl ring contains strong electron-donating groups (e.g., -OMe, -NH2), the rate of acid-catalyzed protodesilylation increases significantly. Conversely, electron-withdrawing groups (e.g., -CF3, -NO2) stabilize the C-Si bond against acid but may render it slightly more susceptible to nucleophilic base attack.

Diagram 1: Stability Decision Matrix

The following logic flow illustrates when the C-Si bond survives and when it cleaves.

Figure 1: Decision matrix for determining the stability of aryltrimethylsilanes based on environmental pH and moisture content.

Part 3: Experimental Protocols

Protocol A: Self-Validating Stability Assessment

Do not rely on assumptions. Use this NMR-based workflow to validate the integrity of your specific

Objective: Quantify protodesilylation or oxidation products.

Technique:

Step-by-Step Methodology:

-

Sampling: Dissolve 10 mg of the

sample in 0.6 mL of deuterated solvent.-

Standard:

(check for acidity in aged chloroform; filter through basic alumina if uncertain). -

Stress Test:

+ 1 drop

-

-

Internal Standard: Add 1.0 equivalent (molar) of 1,3,5-trimethoxybenzene or dimethyl sulfone.

-

T0 Acquisition: Acquire a standard

-NMR spectrum immediately.-

Target Signal: Look for the

peak at -

Impurity Signal: Look for the protodesilylated product (

) or hexamethyldisiloxane (

-

-

Stress Incubation: Leave the tube at ambient temperature (in light) for 24 hours.

-

T24 Acquisition: Re-acquire spectrum.

-

Analysis: Calculate % recovery.

Protocol B: Handling and Storage Best Practices

Although stable, "Best Practice" ensures reproducibility in sensitive biological assays or catalytic cycles.

-

Container: Borosilicate glass vials with Teflon-lined caps.

-

Atmosphere: Ambient air is acceptable for solids. For liquids or long-term storage (>1 year), flush with Argon to prevent slow moisture ingress which could carry trace acidic vapors from the lab environment.

-

Temperature: Room temperature (

) is sufficient. Refrigeration is not required unless the specific aryl substituent is thermally labile. -

Incompatibility: Store away from volatile acids (HCl, acetic acid) and fluoride sources (TBAF, HF-pyridine).

Diagram 2: Stability Testing Workflow

Figure 2: Standardized workflow for validating chemical stability using NMR spectroscopy.

References

-

Yao, W., et al. (2018). "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[2] The Journal of Organic Chemistry.

-

Source:

- Relevance: Establishes that protodesilylation requires base catalysis and does not occur spontaneously in neutral air.

-

-

Zim, D., & Buchwald, S. L. (2003). "An Air and Thermally Stable One-Component Catalyst for the Amination of Aryl Chlorides."[3] Organic Letters.

-

Source:

- Relevance: Demonstrates the utility of air-stable organometallic precursors in benchtop chemistry.

-

-

BenchChem. "Allyltriphenylsilane: Safety and Handling Guide."

-

Source:

- Relevance: Provides standard industry handling protocols for aryl-silanes, confirming classific

-

-

Fisher Scientific. "Safety Data Sheet: Iodotrimethylsilane (Contrast)."

-

Source:

- Relevance: Used as a negative control reference; unlike the stable aryltrimethylsilanes, iodo- variants react violently, highlighting the stability conferred by the Aryl-Si bond.

-

Sources

Application Notes and Protocols: Synthesis of 1-(Trimethylsilyl)-4-tert-butylbenzene via Grignard Reagent

Introduction

In the landscape of modern organic synthesis, organosilicon compounds have emerged as versatile intermediates, finding extensive application in pharmaceuticals, materials science, and fine chemical manufacturing. Among these, arylsilanes such as 1-(trimethylsilyl)-4-tert-butylbenzene are of particular interest. The trimethylsilyl (TMS) group can act as a stable protecting group, a directing group in electrophilic aromatic substitution, or be transformed into other functional groups, making it a valuable synthetic handle.[1] The tert-butyl group, with its significant steric bulk, provides regiochemical control and influences the electronic properties of the aromatic ring.[2]

This application note provides a comprehensive guide to the synthesis of 1-(trimethylsilyl)-4-tert-butylbenzene, leveraging the robust and well-established Grignard reaction.[3] This method involves the formation of a Grignard reagent from 1-bromo-4-tert-butylbenzene, followed by its reaction with chlorotrimethylsilane. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and discuss critical experimental parameters, safety considerations, and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this important building block.

Reaction Mechanism and Key Considerations

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the silylating agent.

1. Formation of 4-tert-butylphenylmagnesium bromide:

The reaction is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond of 1-bromo-4-tert-butylbenzene.[3] This process occurs on the surface of the magnesium and is highly sensitive to the presence of water and oxygen, which can quench the Grignard reagent as it forms.[4][5] The use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (THF), is crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[3] The initiation of the Grignard formation can sometimes be sluggish and may require activation of the magnesium surface, for which a small crystal of iodine is often employed.[4] The reaction is exothermic and may require cooling to maintain a controlled rate.[4]

2. Nucleophilic attack on Chlorotrimethylsilane:

The formed 4-tert-butylphenylmagnesium bromide acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge.[3][6] This nucleophilic carbon attacks the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming the desired carbon-silicon bond.[7] This step is generally fast and efficient.

Logical Flow of the Grignard-based Silylation

Caption: Workflow for the synthesis of 1-(trimethylsilyl)-4-tert-butylbenzene.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 1-Bromo-4-tert-butylbenzene | C₁₀H₁₃Br | 213.11 | 21.31 g (0.10 mol) | ≥98% | Sigma-Aldrich |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | --- | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1 small crystal | --- | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Chlorotrimethylsilane | (CH₃)₃SiCl | 108.64 | 13.04 g (0.12 mol) | ≥98% | Sigma-Aldrich |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | ~50 mL | --- | --- |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for extraction | Anhydrous | --- |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | --- | --- |

Step-by-Step Procedure

1. Preparation of the Grignard Reagent:

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.[8]

-

To the flask, add magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine.

-

Add approximately 20 mL of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-4-tert-butylbenzene (21.31 g, 0.10 mol) in 80 mL of anhydrous THF.

-

Add a small portion (~5-10 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.[9]

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.[10]

2. Silylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Add chlorotrimethylsilane (13.04 g, 0.12 mol) dropwise to the stirred Grignard solution via the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

3. Workup and Purification:

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.[10]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

-

The crude product can be purified by vacuum distillation to yield 1-(trimethylsilyl)-4-tert-butylbenzene as a colorless oil.

Characterization

The identity and purity of the synthesized 1-(trimethylsilyl)-4-tert-butylbenzene can be confirmed by standard spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.4 (d, 2H, aromatic), ~7.3 (d, 2H, aromatic), ~1.3 (s, 9H, t-butyl), ~0.25 (s, 9H, trimethylsilyl).[12] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons, the quaternary carbon and methyl carbons of the t-butyl group, and the methyl carbons of the trimethylsilyl group.[13] |

| ²⁹Si NMR (CDCl₃) | A characteristic signal for the trimethylsilyl group.[14][15] |

| GC-MS | A molecular ion peak corresponding to the mass of the product (m/z = 206.40) and characteristic fragmentation patterns. |

Safety Precautions

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric, reacting violently with water and protic solvents.[16] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.[5][16]

Chlorotrimethylsilane: Chlorotrimethylsilane is a flammable, corrosive, and moisture-sensitive liquid.[17][18] It can cause severe skin burns and eye damage.[17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Ethers (THF, Diethyl Ether): Diethyl ether and THF are highly flammable and can form explosive peroxides upon prolonged exposure to air and light.[4] Use in a well-ventilated area away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Grignard reaction fails to initiate | - Wet glassware or solvent - Inactive magnesium surface | - Ensure all glassware is rigorously dried and use anhydrous solvents. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11] |

| Low yield of product | - Incomplete Grignard formation - Premature quenching of the Grignard reagent | - Allow sufficient reaction time for Grignard formation. - Ensure all reagents and solvents are anhydrous. |

| Formation of biphenyl byproduct | - Reaction of the Grignard reagent with unreacted aryl bromide | - Maintain a controlled addition rate of the aryl bromide. - Use a slight excess of magnesium. |

Decision Tree for Grignard Reaction Initiation

Caption: Troubleshooting guide for initiating the Grignard reaction.

Conclusion

The synthesis of 1-(trimethylsilyl)-4-tert-butylbenzene via the Grignard reaction is a reliable and efficient method for accessing this valuable synthetic intermediate. By adhering to strict anhydrous conditions and carefully controlling the reaction parameters, high yields of the desired product can be consistently obtained. The detailed protocol and troubleshooting guide provided in this application note should serve as a valuable resource for researchers in academic and industrial settings.

References

- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane.

- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?

- LSU Scholarly Repository. (n.d.). The roles of silanes as coupling reagents and in deoxygenative alkylations.

- Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- ResearchGate. (n.d.). Correlation of rate data for the reactions between Grignard reagents...

- CHM 244 Lab Practical- Grignard Reactions. (n.d.).

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

- TCI Chemicals. (2025, April 25). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Trimethylchlorosilane.

- Chemistry LibreTexts. (2024, March 16). 19. The Grignard Reaction.

- Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent.

- BIPM.org. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].

- Hindawi. (n.d.). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−.

- Benchchem. (n.d.). Application of tert-Butyl Silyl Ethers in Natural Product Synthesis.

- Benchchem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.

- Organic Syntheses Procedure. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E).

- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Characterization of N-trimethylsilylazetidine.

- Academia.edu. (n.d.). 29Si N M R spectroscopy of trimethylsilyl tags.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. praxilabs.com [praxilabs.com]

- 4. quora.com [quora.com]

- 5. rroij.com [rroij.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. britthipple.com [britthipple.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. bipm.org [bipm.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. tcichemicals.com [tcichemicals.com]

- 18. carlroth.com:443 [carlroth.com:443]

Using 1-(Trimethylsilyl)-4-tert-butylbenzene as a protecting group

The Trimethylsilyl (TMS) Blocking & Ipso-Substitution Strategy

Case Study: 1-(Trimethylsilyl)-4-tert-butylbenzene

Executive Summary

In complex aromatic synthesis, controlling regioselectivity is often the primary bottleneck. Standard directing effects (ortho/meta/para) are sometimes insufficient to distinguish between sterically or electronically similar sites. This Application Note details the use of the Trimethylsilyl (TMS) moiety as a Positional Protecting Group (Blocking Group) .[1]

We utilize 1-(Trimethylsilyl)-4-tert-butylbenzene as the primary model substrate to demonstrate this "Block-and-Swap" strategy. Unlike standard protecting groups that mask heteroatoms (O, N, S), the arylsilane moiety protects a specific carbon atom on the benzene ring. This technique allows researchers to:

-

Block the most reactive site (ipso-protection) to force chemistry to alternative positions.

-

Direct incoming electrophiles via the steric bulk of the TMS group.

-

Swap the TMS group later for a halogen (Ipso-Halogenation) or a proton (Protodesilylation) with high regiofidelity.

Mechanistic Principles

2.1 The "Super-Proton" Concept

The TMS group is often described as a "super-proton." It is electropositive and bulky. In Electrophilic Aromatic Substitution (EAS), the C–Si bond exerts a unique influence known as the

When an electrophile (

2.2 Strategic Workflow

The utility of 1-(Trimethylsilyl)-4-tert-butylbenzene lies in its ability to serve as a "placeholder" for the para-position relative to the tert-butyl group.

Figure 1: The "Block-and-Swap" workflow using the TMS moiety.

Experimental Protocols

Protocol A: Installation of the TMS Blocking Group

Objective: Synthesize 1-(Trimethylsilyl)-4-tert-butylbenzene from 1-bromo-4-tert-butylbenzene via Grignard formation.

Reagents:

-

1-Bromo-4-tert-butylbenzene (10.0 mmol)

-

Magnesium turnings (12.0 mmol, activated)

-

Trimethylsilyl chloride (TMSCl) (12.0 mmol)

-

THF (Anhydrous)[2]

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a single crystal of iodine.

-

Initiation: Add 10% of the bromide solution in THF. Heat gently with a heat gun until the iodine color fades (Grignard initiation).

-

Addition: Dropwise add the remaining bromide solution over 30 minutes. Reflux for 1 hour to ensure complete formation of the Grignard reagent (Ar-MgBr).

-

Silylation: Cool to 0°C. Add TMSCl dropwise. The bulky tert-butyl group does not interfere with silylation at the para position.

-

Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated NH₄Cl.[2] Extract with diethyl ether.[2][3][4]

-

Purification: Silica gel chromatography (Hexanes).

-

QC Check:

H NMR should show a singlet at

-

Protocol B: Regioselective Ipso-Iodination

Objective: Replace the TMS group with Iodine. This is superior to direct iodination of tert-butylbenzene, which often yields mixtures of ortho and para isomers or poly-iodinated products. The TMS group ensures the Iodine lands exactly at the C1 position.

Reagents:

-

1-(Trimethylsilyl)-4-tert-butylbenzene (1.0 equiv)

-

Iodine Monochloride (ICl) (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve the arylsilane in anhydrous DCM under Nitrogen. Cool to 0°C.

-

Addition: Add ICl (1.0 M in DCM) dropwise via syringe.

-

Observation: The solution will turn dark brown/red.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (

) to reduce excess iodine. The organic layer should turn colorless or pale yellow. -

Isolation: Wash with brine, dry over

, and concentrate.-

Result: High-purity 1-iodo-4-tert-butylbenzene.

-

Protocol C: Protodesilylation (Removal)

Objective: Remove the TMS group to regenerate the C-H bond. This is useful if the TMS was used to temporarily block the para position while chemistry was performed at the ortho positions (e.g., nitration at C2).

Reagents:

-

Trifluoroacetic Acid (TFA)

-

DCM or Chloroform

Step-by-Step Methodology:

-

Dissolve the substrate in DCM.

-

Add TFA (excess, typically 10-20 equiv).

-

Stir at RT (for electron-rich rings) or Reflux (for neutral/electron-poor rings).

-

Note: For 1-(Trimethylsilyl)-4-tert-butylbenzene, RT stirring for 4-12 hours is usually sufficient due to the electron-donating nature of the alkyl groups.

-

-

Remove volatiles under reduced pressure.

Comparative Data: TMS vs. Other Blocking Groups

| Feature | Trimethylsilyl (TMS) | Sulfonic Acid ( | tert-Butyl ( |

| Installation | Grignard/Li + TMSCl | Sulfonation ( | Friedel-Crafts Alkylation |

| Nature | Neutral, Lipophilic | Acidic, Polar | Neutral, Lipophilic |

| Ipso-Labile? | Yes (Highly Tunable) | Yes (Reversible) | No (Difficult to remove) |

| Removal | Acid (TFA) or Fluoride (TBAF) | Hydrolysis (Steam) | Retro-Friedel-Crafts (Harsh) |

| Atom Economy | High (TMS is small) | Moderate | Moderate |

Critical Considerations & Troubleshooting

5.1 Stability Profile

The C–Si bond in arylsilanes is stable to:

-

Bases: Compatible with weak to moderate bases (e.g.,

, Pyridine). -

Oxidants: Compatible with Jones reagent or PCC (unless specific benzylic oxidation occurs).

-

Reductants: Stable to

,

It is unstable to:

-

Strong Electrophiles:

, -

Fluoride Ions: TBAF will cleave the group instantly.

5.2 The "Ipso vs. Ortho" Competition

When performing EAS on a TMS-protected ring, there is a competition between:

-

Ipso-attack: Replacing the TMS group.

-

Ortho-attack: Reacting adjacent to the TMS group.

For 1-(Trimethylsilyl)-4-tert-butylbenzene:

-

Nitration (

): Often leads to ipso-nitrodesilylation (replacing TMS with -

Halogenation (

): Leads to ipso-bromodesilylation . -

Acylation (

): Can sometimes be directed ortho if the electrophile is not strong enough to cleave the C-Si bond, but ipso is generally favored.

Rule of Thumb: If you want to retain the TMS group, avoid strong Lewis Acids and Halogens. Use the TMS group primarily if you intend to swap it out later.

References

-

Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry.

-

Benkeser, R. A., et al. (1952). The Silicon-beta Effect in Aromatic Substitution. Journal of the American Chemical Society.

-

Smith, K., et al. (1996). Regioselective Synthesis of Polysubstituted Benzenes using Silyl Blocking Groups. Journal of the Chemical Society, Perkin Transactions 1.

-

Lundgren, R. J. (2020). Metal-catalyzed ionic decarboxylative cross-coupling reactions. ACS Catalysis.

-

Kuhlmann, J. H., et al. (2022).[9][10] Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters. [9]

Sources

- 1. Silyl Groups - Gelest [technical.gelest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Arylsilane synthesis [organic-chemistry.org]

- 4. Arylsiloxane synthesis [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Aryl silanes undergo ipso substitution with electrophiles [ns1.almerja.com]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Synthesis of biaryl compounds from 4-tert-butylphenyltrimethylsilane

Application Note & Protocol Guide

Topic: Synthesis of Biaryl Compounds from 4-tert-Butylphenyltrimethylsilane

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Organosilanes in Biaryl Synthesis

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The development of robust and versatile methods for their synthesis is therefore a cornerstone of modern organic chemistry. Among the pantheon of cross-coupling reactions, those utilizing organosilicon reagents—notably the Hiyama coupling—offer a compelling combination of stability, low toxicity, and operational simplicity.[2][3][4]

This guide focuses on the use of 4-tert-butylphenyltrimethylsilane as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Unlike their more reactive organometallic counterparts (e.g., organoboron or organotin compounds), aryltrimethylsilanes are exceptionally stable to air and moisture, can be purified via standard chromatography, and are often commercially available or readily prepared.[5][6] However, the inherent stability of the carbon-silicon bond necessitates a specific activation step to facilitate the key transmetalation event in the catalytic cycle.

Herein, we provide a detailed exploration of the mechanistic principles, experimental protocols, and practical considerations for leveraging 4-tert-butylphenyltrimethylsilane in the synthesis of valuable biaryl compounds. We will cover both the classic fluoride-mediated Hiyama coupling and the more modern, fluoride-free Hiyama-Denmark coupling, providing researchers with the knowledge to select and optimize the ideal conditions for their specific synthetic targets.

Part 1: The Classic Hiyama Coupling: Fluoride-Mediated Activation

The Hiyama coupling, first reported in 1988, is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate.[7][8] Its defining feature is the requirement of an activating agent, typically a fluoride source, to render the organosilane competent for transmetalation.

The Underlying Mechanism

The catalytic cycle of the Hiyama coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The critical, distinguishing step is the pre-activation of the stable organosilane.

-

Activation of the Organosilane: The stable, tetravalent 4-tert-butylphenyltrimethylsilane is unreactive towards the palladium center. The fluoride ion (e.g., from tetrabutylammonium fluoride, TBAF) coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[2][4] This process polarizes the Si-C bond, significantly increasing its nucleophilicity and making the tert-butylphenyl group labile enough for transfer.

-

Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The activated pentacoordinate silicate transfers the 4-tert-butylphenyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is typically the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.[1]

-

Caption: Mechanism of the Fluoride-Mediated Hiyama Coupling.

Experimental Protocol: Synthesis of 4-tert-Butyl-4'-methoxybiphenyl

This protocol details the coupling of 4-tert-butylphenyltrimethylsilane with 4-iodoanisole. It serves as a general template that can be adapted for other aryl halides.

Materials:

-

4-tert-butylphenyltrimethylsilane

-

4-Iodoanisole

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

-

Reagent Addition: Add anhydrous THF (5 mL per 1 mmol of halide). Sequentially add 4-iodoanisole (1.0 equiv), followed by 4-tert-butylphenyltrimethylsilane (1.2 equiv).

-

Initiation: Slowly add the TBAF solution (1.5 equiv) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(0) precursors. Pd(PPh₃)₄ can be used directly.[1] |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) | Stabilize the Pd catalyst and modulate its reactivity. |

| Fluoride Source | TBAF, TASF, CsF | TBAF is highly soluble in organic solvents. TASF is an anhydrous alternative.[3] |

| Solvent | THF, Dioxane, Toluene | Aprotic solvents are required. THF is common due to its good solvating properties for TBAF. |

| Equivalents (Silane) | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the more valuable halide partner. |

Part 2: The Hiyama-Denmark Coupling: Fluoride-Free Strategies

A significant limitation of the classic Hiyama coupling is its reliance on fluoride ions. Fluoride is basic and can cleave common silyl protecting groups (e.g., TBS, TIPS), limiting the reaction's functional group tolerance.[7] To circumvent this "fluoride problem," the Hiyama-Denmark modification was developed, which utilizes organosilanols as coupling partners activated by a Brønsted base.[5][6][9]

Mechanism of Base-Mediated Activation

In this variant, the key nucleophilic species is not a pentacoordinate silicate but a silanolate, formed by the deprotonation of an organosilanol with a base.

-

Silanolate Formation: The aryltrimethylsilane can be converted to the corresponding aryldimethylsilanol (Ar-SiMe₂OH). This silanol is then deprotonated by a base (e.g., KOSiMe₃, Cs₂CO₃) to form a highly nucleophilic alkali metal silanolate.

-

Transmetalation via Pd-O-Si Linkage: The silanolate coordinates to the Pd(II) center, forming a palladium silanolate intermediate (Ar'-Pd-O-SiR₂-Ar). This species facilitates an intramolecular transfer of the aryl group from silicon to palladium, which is the key transmetalation step.[5][6] The catalytic cycle then proceeds as in the classic Hiyama coupling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hiyama Coupling [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low yields in Hiyama coupling of arylsilanes

Topic: Troubleshooting Low Yields in Hiyama Cross-Coupling of Arylsilanes Case ID: HC-Si-404 Status: Open Analyst: Senior Application Scientist

Introduction: The Silicon Paradox

Welcome to the Hiyama Coupling Support Hub. You are likely here because your reaction has stalled, or you have isolated the reduced arene (Ar-H) instead of the biaryl product.

The Hiyama coupling presents a unique paradox: Organosilanes are prized for their stability compared to boronic acids (Suzuki) or organostannanes (Stille), yet this very stability makes them difficult to activate. The success of the reaction hinges entirely on the Si–C bond polarization . If you cannot form the hypervalent pentacoordinate silicate (the "ate" complex) or the reactive silanolate, transmetallation to Palladium will not occur.

This guide moves beyond generic advice to address the specific mechanistic failures of silicon activation.

Module 1: Diagnostic Workflow

Before altering reagents, identify the failure mode using this logic flow.

Figure 1: Diagnostic decision tree for identifying the root cause of Hiyama coupling failure.

Module 2: The Activation Bottleneck (FAQs)

Q: I am using TBAF, but my reaction is stuck. Why?

A: TBAF (Tetrabutylammonium fluoride) is the standard activator, but it has a fatal flaw: Hydration . Commercial TBAF is typically sold as a trihydrate (TBAF·3H₂O) or as a solution in THF containing significant water.

-

The Problem: Water competes with the fluoride ion. While some water is tolerated, excess water protonates the hypervalent silicate intermediate, leading to protodesilylation (Ar-Si → Ar-H) rather than transmetallation.

-

The Fix:

-

Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). It is an anhydrous, non-hygroscopic fluoride source that is soluble in organic solvents.

-

Use CsF/SbF₅ systems: For extremely unreactive silanes, Cesium Fluoride combined with molecular sieves in DMF/DMPU at elevated temperatures (80°C+) can force activation without introducing protons.

-

Q: What is the difference between "Classic Hiyama" and "Denmark" conditions?

A: Confusing these two mechanisms is a common source of failure. You must select the protocol that matches your silicon source.

| Feature | Classic Hiyama | Hiyama-Denmark |

| Substrate | Aryl-SiMe₃, Aryl-Si(OR)₃ | Aryl-Si(OH)Me₂ (Silanols) |

| Activator | Fluoride (TBAF, TASF, CsF) | Base (KOSiMe₃, Cs₂CO₃, Ag₂O) |

| Intermediate | Pentacoordinate Silicate [R-SiF₄]⁻ | Silanolate [R-Si(O)Me₂]⁻ |

| Water Tolerance | Low (leads to protodesilylation) | Moderate (Water sometimes required) |

| Key Reference | Hatanaka & Hiyama (1988) [1] | Denmark & Sweis (2002) [2] |

Critical Insight: If you are using a simple trimethylsilyl (TMS) arene, you must use a fluoride source. A base alone (Denmark conditions) will not activate a TMS group effectively.

Module 3: Preventing Protodesilylation

Q: Why is my arylsilane turning into benzene (Ar-H)?

A: This is Protodesilylation . It occurs when the activated "ate" complex acts as a base towards a proton source (usually water) instead of a nucleophile towards Palladium.

Mechanism of Failure:

Troubleshooting Protocol:

-

Heterocycle Alert: 2-pyridyl and 2-furyl silanes are notoriously unstable. For these, Copper(I) co-catalysis (CuI or CuTC) is required. The mechanism shifts to a Pd-Cu transmetallation, bypassing the unstable silicate intermediate [3].

-

Solvent Switch: Move from THF (hygroscopic) to Dioxane or Toluene .

-

The "Slow-Release" Trick: Instead of dumping TBAF in at the start, use a syringe pump to add the fluoride source slowly. This keeps the concentration of the active (and unstable) silicate species low, favoring the reaction with Pd over the side reaction with water.

Module 4: Catalyst & Ligand Selection

Q: My substrate is sterically hindered (ortho-substituted). What catalyst should I use?

A: Standard Pd(PPh₃)₄ is often insufficient for hindered Hiyama couplings because the transmetallation step is rate-limiting.

Recommended Systems:

-

Pd(OAc)₂ + SPhos or XPhos: Buchwald biaryl phosphine ligands create a highly active catalyst that facilitates oxidative addition and creates a pocket that protects the metal center while encouraging transmetallation [4].

-

Pd₂ (dba)₃ + P(t-Bu)₃: For extremely electron-rich or bulky aryl chlorides.

-

N-Heterocyclic Carbenes (NHC): PEPPSI-IPr or Pd-IMes systems are robust and resist deactivation at the high temperatures (100°C+) often required for silane activation.

Module 5: Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

Figure 2: The activation pathway showing the critical divergence between productive transmetallation and destructive protodesilylation.

Module 6: Standard Operating Procedures (SOP)

Protocol A: General Fluoride-Activated Hiyama (Anhydrous)

Best for: Aryl-SiMe₃, Aryl-Si(OMe)₃

-

Setup: Flame-dry a Schlenk tube/vial. Cycle Argon/Vacuum 3x.

-

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Arylsilane (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (2 mol%) + PPh₃ (8 mol%) OR Pd(PPh₃)₄ (5 mol%)

-

TASF (1.5 - 2.0 equiv) [Use TBAF only if TASF is unavailable and substrate is robust].

-

-

Solvent: Anhydrous THF or Dioxane (0.2 M).

-

Execution: Heat to 60-80°C. Monitor by GC-MS.

-

Workup: Filter through a short silica pad to remove Pd and fluoride salts before aqueous wash (prevents emulsions).

Protocol B: Denmark Silanol Coupling (Fluoride-Free)

Best for: Aryl-Si(OH)Me₂, Sensitive Protecting Groups (TBS/TIPS ethers)

-

Setup: Standard vial (air tolerance is higher, but inert atmosphere preferred).

-

Reagents:

-

Aryl Iodide/Bromide (1.0 equiv)

-

Dimethyl(aryl)silanol (1.2 equiv)

-

Base: KOSiMe₃ (2.0 equiv) [Critical: Must be high quality].

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) + Iodobenzene (additive, 10 mol% - optional for activation).

-

-

Solvent: DME or Toluene.

-

Execution: Heat to 80°C.

-

Note: This reaction proceeds via a neutral Pd-O-Si intermediate, avoiding the unstable "ate" complex [2].

References

-

Hatanaka, Y., & Hiyama, T. (1988).[2][3] Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[2][4][5] Journal of Organic Chemistry, 53(4), 918–920. Link

-

Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846. Link

-

Pierrat, P., Gros, P., & Fort, Y. (2005). Copper-Promoted Cross-Coupling of 2-Pyridylsilanes with Aryl Bromides. Organic Letters, 7(4), 697–700. Link

-

Sørensen, U. S., & Pomeranc, D. (2005). Influence of the ligand on the palladium-catalyzed Hiyama cross-coupling reaction. Tetrahedron, 61(10), 2697-2703. Link

Sources

Technical Support Center: Optimizing Fluoride Sources for (4-tert-butylphenyl)trimethylsilane Activation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the fluoride-mediated activation of (4-tert-butylphenyl)trimethylsilane. The content is designed to help you navigate common challenges and optimize your experimental outcomes, from simple protodesilylation to complex cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of fluoride-mediated activation of (4-tert-butylphenyl)trimethylsilane?

The activation of aryltrimethylsilanes like (4-tert-butylphenyl)trimethylsilane by fluoride ions is a cornerstone of silicon-based chemistry. The process is driven by the exceptional strength of the silicon-fluorine (Si-F) bond, which is significantly stronger (bond energy ~135 kcal/mol) than the silicon-oxygen (Si-O) or silicon-carbon (Si-C) bonds.[1][2][3]

The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom of the trimethylsilyl group. This attack forms a transient, hypervalent pentacoordinate silicate intermediate.[1] This intermediate is highly reactive and readily undergoes cleavage of the Si-C bond, releasing a carbanion that can then participate in subsequent reactions, such as protonation (protodesilylation) or transmetalation in a cross-coupling cycle.[4][5]

Caption: Competing pathways after fluoride activation.

| Possible Cause | Explanation & Troubleshooting Steps | Expected Outcome |

| Presence of a Proton Source (Water) | Trace amounts of water in the reagents or solvent can act as a rapid proton source, outcompeting the transmetalation step. This is especially problematic with highly reactive anhydrous TBAF. [6]Solution: • Rigorously dry all solvents and reagents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). [7] • Consider using a milder fluoride source like CsF, which is less prone to promoting rapid protodesilylation. | A significant increase in the yield of the cross-coupled product relative to the protodesilylated byproduct. |

| Slow Transmetalation Step | The kinetics of the transmetalation from the silicate intermediate to the palladium center are crucial. If this step is too slow, protodesilylation will dominate. [8][9]Solution: • Screen Ligands: Switch to more electron-rich and sterically bulky phosphine or NHC ligands, which can accelerate the transmetalation step. • Optimize Palladium Precatalyst: Ensure the active Pd(0) species is being generated efficiently. Use a well-defined precatalyst if activation is an issue. [10] | Identification of a catalyst system that favors the cross-coupling pathway. |

| Overly Reactive Fluoride Source | A very high concentration of "naked" fluoride from anhydrous TBAF can generate the aryl anion so rapidly that it is quenched before it can react with the palladium complex. [8]Solution: • Switch to a less reactive source like CsF or KF/18-crown-6. • Use TBAF·3H₂O instead of anhydrous TBAF. The water of hydration can moderate the reactivity. | A better balance between the rate of arylsilane activation and the rate of transmetalation. |

Issue 3: Difficult Product Purification from TBAF Residues

Q: My reaction was successful, but removing the tetrabutylammonium salts during workup is proving to be a major challenge. What is an effective purification strategy?

Tetrabutylammonium salts are often water-soluble but can be difficult to remove completely from organic extracts, leading to oily or impure products.

| Recommended Procedure | Explanation & Protocol Steps |

| Aqueous Workup | This is the standard first-pass method. Protocol: 1. Quench the reaction mixture. 2. Dilute with a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether). 3. Wash the organic layer multiple times (3-5x) with water or brine to extract the ammonium salts. |

| Acidic Resin Wash | This method is highly effective for scavenging stubborn ammonium salts. [11]Protocol: 1. After the reaction, dilute the mixture with a suitable solvent. 2. Add a sulfonic acid resin (e.g., Dowex® 50WX8) and stir for 30-60 minutes. 3. Filter off the resin through a pad of Celite® or cotton. 4. Concentrate the filtrate to obtain the crude product, now largely free of TBAF residues. [11] |

Experimental Protocols

Protocol 1: TBAF-Mediated Protodesilylation of (4-tert-butylphenyl)trimethylsilane

This protocol describes the cleavage of the C-Si bond and quenching with a proton source (water present in the reagent).

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-tert-butylphenyl)trimethylsilane (1.0 eq).

-

Solvent Addition: Dissolve the starting material in tetrahydrofuran (THF, approx. 0.1 M concentration).

-

Reagent Addition: At room temperature, add Tetrabutylammonium Fluoride (TBAF) as a 1M solution in THF (1.1 - 1.5 eq) dropwise to the stirring solution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

-

Workup:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-